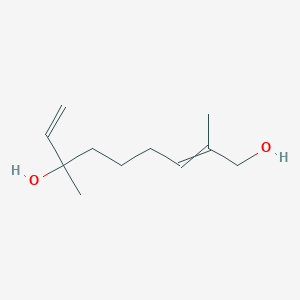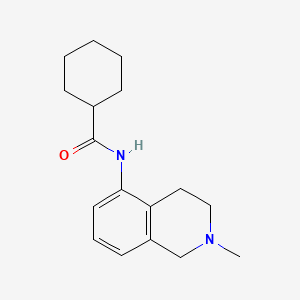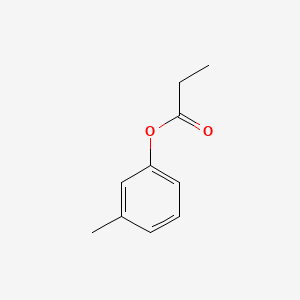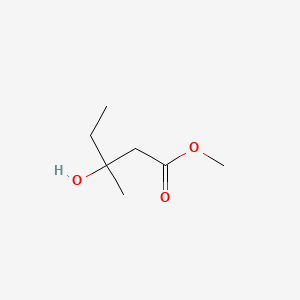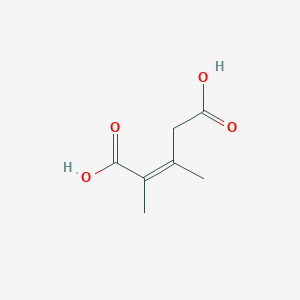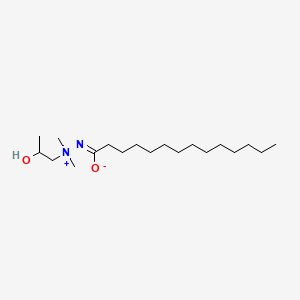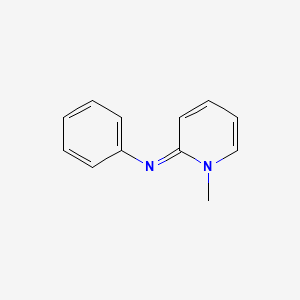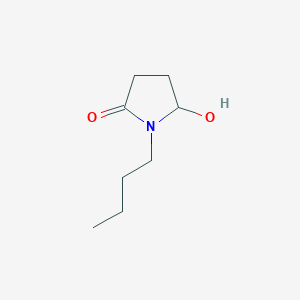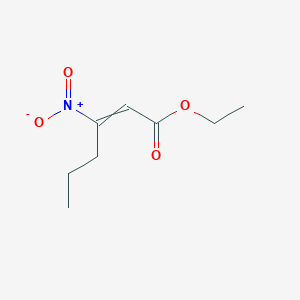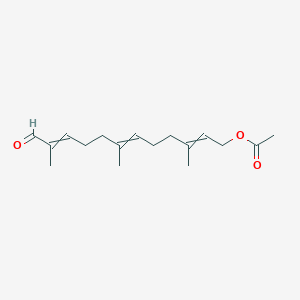![molecular formula C8H10 B14663750 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-26-5](/img/structure/B14663750.png)
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its distinctive spirocyclic structure This compound belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure The spirocyclic nature of 1-Methylidenedispiro[202~4~
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids or bases, often under elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts can also enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products Formed:
Applications De Recherche Scientifique
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness: 1-Methylidenedispiro[202~4~1~3~]heptane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
50874-26-5 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
5-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-4-8(6)5-7(8)2-3-7/h1-5H2 |
Clé InChI |
SKAJZUHJLQIZBE-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC12CC23CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



